molecular formula C15H16N2OS B6423663 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one CAS No. 2549043-47-0

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one

Cat. No.: B6423663
CAS No.: 2549043-47-0
M. Wt: 272.4 g/mol
InChI Key: AQSDWPKTSSQQDS-UHFFFAOYSA-N
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Description

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable thiocarbonyl compound, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acid or base to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: This compound is structurally similar but lacks the additional hydrogen atoms present in the octahydroquinazolin-4-one derivative.

    3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazoline: Similar in structure but without the carbonyl group at the 4-position.

Uniqueness

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSDWPKTSSQQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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